3-Methyl-2-(3-phenylpropanamido)butanoic acid
Overview
Description
3-Methyl-2-(3-phenylpropanamido)butanoic acid , also known by its IUPAC name N-(3-phenylpropanoyl)valine , is a chemical compound with the molecular formula C₁₄H₁₉NO₃ . It falls under the category of branched-chain alkyl carboxylic acids . The compound exhibits a branched structure and contains both an amide functional group and a carboxylic acid group. Its systematic name reflects the presence of a valine moiety linked to a phenylpropanamide group .
Scientific Research Applications
Chemical Synthesis
“3-Methyl-2-(3-phenylpropanamido)butanoic acid” is a valuable building block in organic synthesis . It’s used in various chemical transformations where the valuable boron moiety remains in the product . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .
Protodeboronation
This compound has been used in the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters . Protodeboronation is a process where the boron moiety is removed from the molecule, which is particularly useful when the boron moiety is no longer needed in the synthesis .
Anti-Markovnikov Hydromethylation
“3-Methyl-2-(3-phenylpropanamido)butanoic acid” has been used in the formal anti-Markovnikov alkene hydromethylation . This is a valuable transformation that allows for the addition of a hydrogen and a methyl group across an alkene in a manner that defies Markovnikov’s rule .
Synthesis of Complex Molecules
This compound has been used in the synthesis of complex molecules such as methoxy protected (−)-Δ8-THC and cholesterol . This showcases its utility in the synthesis of biologically active compounds .
Synthesis of Indolizidine 209B
“3-Methyl-2-(3-phenylpropanamido)butanoic acid” has been used in the formal total synthesis of indolizidine 209B . Indolizidines are a class of alkaloids that have various biological activities .
Synthesis of δ-®-Coniceine
This compound has also been used in the synthesis of δ-®-coniceine . δ-®-Coniceine is a precursor to coniine, a toxic alkaloid found in poison hemlock .
properties
IUPAC Name |
3-methyl-2-(3-phenylpropanoylamino)butanoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-10(2)13(14(17)18)15-12(16)9-8-11-6-4-3-5-7-11/h3-7,10,13H,8-9H2,1-2H3,(H,15,16)(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCSHUNOZULVRRJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)O)NC(=O)CCC1=CC=CC=C1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Methyl-2-(3-phenylpropanamido)butanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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